molecular formula C14H16N4O3 B2805351 N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea CAS No. 692732-94-8

N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea

Cat. No.: B2805351
CAS No.: 692732-94-8
M. Wt: 288.307
InChI Key: SRFXYLVCSZOYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is a well-characterized and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a key integrator of pain signals, activated by capsaicin, heat, and low pH. This urea derivative effectively blocks the channel, inhibiting capsaicin-induced and proton-evoked currents . Its primary research value lies in its utility as a pharmacological tool for elucidating the complex role of TRPV1 in nociception and inflammation. Researchers employ this compound in preclinical studies to investigate neuropathic and inflammatory pain pathways, with the goal of validating TRPV1 as a therapeutic target for pain management. Beyond pain research, its application extends to other physiological systems where TRPV1 is implicated, including airway inflammation and cough reflex sensitivity , as well as in oncology research exploring the channel's role in cancer cell proliferation and apoptosis . The compound's specificity and potency make it an indispensable tool for advancing our understanding of TRPV1-mediated signaling in both health and disease.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-imidazol-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-14(16-4-1-6-18-7-5-15-9-18)17-11-2-3-12-13(8-11)21-10-20-12/h2-3,5,7-9H,1,4,6,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFXYLVCSZOYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-N’-[3-(1H-imidazol-1-yl)propyl]urea typically involves the reaction of 1,3-benzodioxole-5-amine with 3-(1H-imidazol-1-yl)propyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-N’-[3-(1H-imidazol-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives of the benzodioxole ring.

    Reduction: Imidazoline derivatives.

    Substitution: Various urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-N’-[3-(1H-imidazol-1-yl)propyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-N’-[3-(1H-imidazol-1-yl)propyl]urea involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the imidazole moiety can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Antifungal Activity (MIC, µg/mL) Yield (%) Melting Point (°C) References
N-(1,3-Benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea (Target) Urea Benzodioxole, imidazolylpropyl Not reported
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Semicarbazone 2-Chlorophenyl 0.5–2.0 (vs. Candida albicans) 26–37 162–200
MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-imidazothiadiazol-2-amine) Imidazothiadiazole 5-Bromopyridinyl Potent (vs. bacterial targets)
Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole Ethoxycarbonyl Not reported

Key Observations:

Core Structural Variations: The target urea compound differs from the hydrazinecarboxamide derivatives (e.g., compound 5c in ) by replacing the semicarbazone (–NH–NH–CO–) group with urea (–NH–CO–NH–). MMV3 shares the imidazolylpropyl fragment but incorporates a bromopyridinyl group and an imidazothiadiazole core, demonstrating broader antibacterial activity.

Antifungal Activity :

  • Hydrazinecarboxamide derivatives (e.g., compound 5c) exhibit strong antifungal activity against Candida albicans (MIC = 0.5–2.0 µg/mL), attributed to synergistic interactions between the benzodioxole, imidazole, and chlorophenyl groups . The urea analogue’s activity remains uncharacterized but is hypothesized to depend on the urea group’s ability to mimic enzyme substrates or inhibitors.

Synthetic Accessibility :

  • Hydrazinecarboxamide derivatives are synthesized in moderate yields (21–37%) via condensation reactions, while urea derivatives typically require carbodiimide-mediated coupling, which may affect scalability .

Crystallographic Confirmation :

  • Single-crystal X-ray analysis (using SHELX ) confirmed the E-configuration of semicarbazone derivatives, ensuring structural fidelity . Similar studies are lacking for the urea derivative, leaving its conformational preferences unverified.

Research Findings and Implications

  • Pharmacophore Integration : The benzodioxole-imidazole-propyl framework is a recurring motif in antifungal agents, with substituent variations (e.g., chlorophenyl vs. bromophenyl) modulating potency and selectivity .
  • Urea vs.
  • Unresolved Questions : The antifungal efficacy of the urea derivative remains untested. Computational modeling (e.g., molecular docking) could predict its binding to fungal cytochrome P450 enzymes, a common target for imidazole-based antifungals .

Biological Activity

N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(1,3-benzodioxol-5-yl)-3-(3-imidazol-1-ylpropyl)urea
  • Molecular Formula : C14H16N4O3
  • Molar Mass : 288.30 g/mol
  • CAS Number : 692732-94-8

The compound features a benzodioxole ring and an imidazole moiety , linked by a urea group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • The benzodioxole ring can engage in π–π stacking interactions with aromatic residues in proteins.
  • The imidazole moiety may coordinate with metal ions or participate in hydrogen bonding, influencing enzyme or receptor activity.

These interactions can modulate various biological pathways, including those involved in inflammation and cancer.

Antioxidant and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related benzodioxole derivatives can inhibit nitric oxide (NO) formation, a key player in inflammatory responses.

CompoundIC50 (µM)Activity
Compound A12.5iNOS Inhibition
This compoundTBDTBD

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. Analogous compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Inhibition of Nitric Oxide Synthase (iNOS)

A study published in Molecular Pharmacology demonstrated that a series of benzodioxole derivatives effectively inhibited iNOS activity in murine models. The structure of these compounds suggests that this compound could similarly impact NO production, thereby reducing inflammatory responses in vivo .

Study 2: Anticancer Potential

In another investigation focusing on imidazole derivatives, compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain structural features were crucial for enhancing antitumor activity. The imidazole group was particularly noted for its ability to interact with cellular targets involved in cancer progression .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-yl)-N'-[3-(1H-imidazol-1-yl)propyl]urea?

Answer: The synthesis typically involves coupling a benzodioxol-5-amine derivative with a 3-(1H-imidazol-1-yl)propyl isocyanate intermediate. A related approach (for analogous benzimidazole derivatives) uses refluxing in DMF with sodium metabisulfite adducts, followed by purification via recrystallization from ethyl acetate . Key steps include:

  • Reaction optimization : Maintaining temperatures at 130°C for 2 hours to ensure complete coupling.
  • Purification : Ethyl acetate extraction and drying over Na₂SO₄ to remove residual solvents.
  • Validation : Confirming product purity via melting point analysis and NMR spectroscopy.

Q. How is the crystal structure of this compound determined experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds, data collection involves:

  • Crystallization : Slow evaporation from ethyl acetate at 100 K to obtain high-quality crystals .
  • Data collection : Using a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å), achieving a resolution of θmax = 30.0° .
  • Refinement : SHELXTL software for structure solution, with H-atoms constrained using riding models. Final R-factors (e.g., R₁ = 0.051, wR₂ = 0.126) validate structural accuracy .

Q. What spectroscopic techniques confirm the molecular structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., benzodioxol aromatic protons at δ 6.7–6.9 ppm, imidazole protons at δ 7.3–7.5 ppm) and carbon backbone.
  • IR spectroscopy : Detects urea C=O stretching (~1640–1680 cm⁻¹) and imidazole C–N vibrations (~1500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 418.45 for analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement for this compound?

Answer: Discrepancies in thermal parameters or bond lengths may arise due to data resolution or crystal quality. Mitigation strategies include:

  • Data validation : Cross-checking against SHELX-determined parameters (e.g., mean σ(C–C) = 0.002 Å) .
  • Alternative software : Using programs like OLEX2 or PHENIX to cross-validate SHELX-refined structures .
  • Hydrogen placement : Applying riding models (C–H = 0.95–0.99 Å) with isotropic displacement parameters (Uiso = 1.2–1.5 Ueq) to reduce overfitting .

Q. What strategies effectively analyze non-covalent interactions in the crystal lattice?

Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O/N interactions contributing 15–20% of total interactions) .
  • π–π stacking : Measured via centroid distances (e.g., 3.595–3.713 Å between benzimidazole and imidazole rings) .
  • DFT calculations : Complement crystallographic data to model interaction energies (e.g., C–H⋯π interactions at ~2.5–3.0 kcal/mol) .

Q. How does computational modeling enhance understanding of this compound’s bioactivity?

Answer:

  • Docking studies : Predict binding affinities to targets like cytochrome P450 or kinase enzymes using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzodioxol) with bioactivity trends .

Q. What experimental designs address contradictory bioactivity data across studies?

Answer:

  • Dose-response validation : Replicate assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) .
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.